![molecular formula C12H19N3O B3149429 2-Amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 6725-12-8](/img/structure/B3149429.png)

2-Amino-N-[3-(dimethylamino)propyl]benzamide

Vue d'ensemble

Description

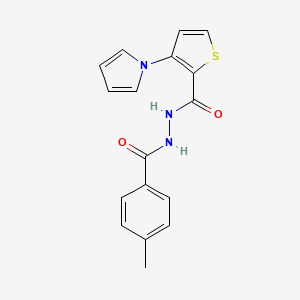

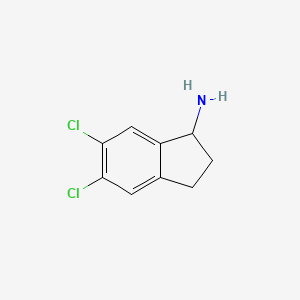

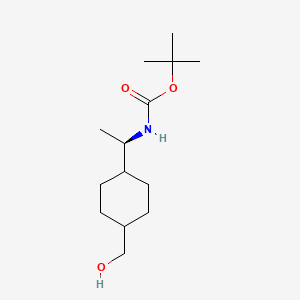

2-Amino-N-[3-(dimethylamino)propyl]benzamide is a chemical compound with the molecular formula C12H19N3O . It has an average mass of 221.299 Da and a monoisotopic mass of 221.152817 Da .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), has been studied . The radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group with an amino group at the 2-position and a [3-(dimethylamino)propyl] group attached to the nitrogen of the amide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 221.299 Da and a monoisotopic mass of 221.152817 Da .Applications De Recherche Scientifique

Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs

A study focused on the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with the acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. Among these, N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and its variants showed anti-inflammatory activity. The hydrochloride salts of some compounds in this group demonstrated effectiveness across a specific concentration range. X-ray crystal structure analysis was also conducted for further insights (Lynch et al., 2006).

Corrosion Inhibition in Industrial Applications

Benzothiazole derivatives, including compounds related to 2-Amino-N-[3-(dimethylamino)propyl]benzamide, have been synthesized to study their effect as corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrated higher efficiency and stability compared to other benzothiazole family inhibitors, showing potential for industrial applications in corrosion control (Hu et al., 2016).

Anticonvulsant Properties

Research into the anticonvulsant properties of related compounds, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, revealed their effectiveness in various animal models. These studies focused on the synthesis and evaluation of analogs to sterically hinder or diminish metabolic N-acetylation, leading to compounds with potent anticonvulsant properties and minimal side effects (Robertson et al., 1987).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

In medicinal chemistry, derivatives of this compound have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have shown promise in treating cancers like lung and colon carcinoma in preclinical models (Borzilleri et al., 2006).

Application in Fluorescent Probes

A study described the use of derivatives of this compound in the development of sensitive molecular probes for measuring carbonyl compounds in water samples. These probes showed high sensitivity and low detection limits, making them useful in environmental monitoring (Houdier et al., 2000).

Orientations Futures

Future research could focus on the synthesis, characterization, and application of 2-Amino-N-[3-(dimethylamino)propyl]benzamide and related compounds. For instance, the copolymerization of amine-containing monomers like DMAPMA with other monomers has been studied for their potential use as dispersant viscosity modifiers for lubricating oils . Further studies could explore other potential applications of these compounds.

Propriétés

IUPAC Name |

2-amino-N-[3-(dimethylamino)propyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9,13H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVRPVGZEWAITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

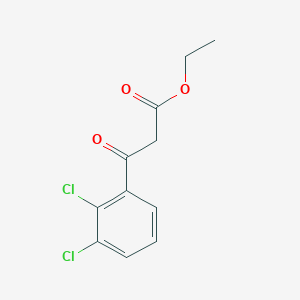

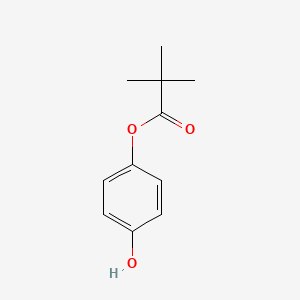

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)

![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)

![4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B3149443.png)